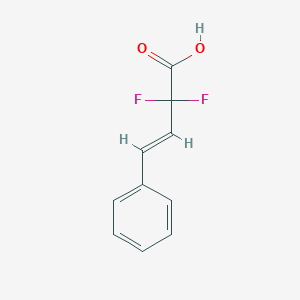

(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID

描述

Overview of α,β-Unsaturated Carboxylic Acid Scaffolds in Organic Synthesis

The α,β-unsaturated carboxylic acid motif is a fundamental building block in organic synthesis, prized for its versatile reactivity. This structural unit, characterized by a carbon-carbon double bond conjugated with a carboxylic acid group, participates in a wide array of chemical transformations. These include nucleophilic conjugate additions, cycloaddition reactions, and various functional group interconversions. The inherent electronic properties of this scaffold, with an electron-deficient β-carbon, make it a valuable synthon for the construction of more complex molecular architectures found in numerous natural products and biologically active molecules.

The Impact of Fluorine Substitution on Molecular Reactivity and Synthetic Strategies in Difluoroalkenoic Acid Architectures

The introduction of two fluorine atoms at the α-position of an α,β-unsaturated carboxylic acid, as seen in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, introduces unique electronic and steric effects that significantly influence its reactivity. The strong electron-withdrawing nature of the two fluorine atoms further enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles. This heightened reactivity opens up new avenues for synthetic transformations that may not be as efficient with their non-fluorinated counterparts.

Furthermore, the presence of the gem-difluoro group can influence the stereochemical outcome of reactions and provide a handle for subsequent chemical modifications. Synthetic strategies for accessing such difluoroalkenoic acid architectures often involve specialized fluorinating reagents and multi-step sequences, reflecting the challenges and opportunities presented by these unique molecules.

Academic Research Perspectives on (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID and Related Fluorinated Butenoic Acid Derivatives

While specific academic research focusing exclusively on (3E)-2,2-difluoro-4-phenylbut-3-enoic acid is limited in the public domain, the broader class of fluorinated butenoic acid derivatives has been the subject of considerable investigation. Research in this area often explores their potential as precursors for the synthesis of complex fluorinated molecules, including amino acids and heterocyclic compounds.

Studies on analogous compounds, such as fluorinated cinnamic acid derivatives, have revealed a wide range of biological activities, including antimicrobial and anti-cancer properties. nih.govnih.gov The nature and position of substituents on the phenyl ring and the degree of fluorination have been shown to be critical determinants of their biological efficacy. nih.gov Although direct research on (3E)-2,2-difluoro-4-phenylbut-3-enoic acid is not extensively documented, its structural similarity to these biologically active analogs suggests it as a promising candidate for future investigation in drug discovery and development.

| Property | Description |

| IUPAC Name | (3E)-2,2-difluoro-4-phenylbut-3-enoic acid |

| CAS Number | 915791-23-0 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 200.17 g/mol |

| Key Structural Features | Phenyl group, gem-difluoro group at the α-position, α,β-unsaturated carboxylic acid |

The synthesis of α,β-unsaturated alkenes, the core structure of this compound, can often be achieved through methods like the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of β-hydroxy-esters, which can be precursors to α,β-unsaturated esters, the Reformatsky reaction is a common method, utilizing an α-halo ester and a carbonyl compound in the presence of zinc. wikipedia.orgbeilstein-journals.org

Further research is warranted to fully elucidate the synthetic pathways to (3E)-2,2-difluoro-4-phenylbut-3-enoic acid and to explore its chemical reactivity and potential applications. The unique combination of a phenyl group, a gem-difluoro moiety, and an unsaturated carboxylic acid scaffold makes it a compelling target for synthetic chemists and a molecule of considerable potential in various fields of chemical science.

Structure

3D Structure

属性

IUPAC Name |

(E)-2,2-difluoro-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-7H,(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWGCXCJDVFPEN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3e 2,2 Difluoro 4 Phenylbut 3 Enoic Acid Reactions

Elucidation of Radical Pathways in Difluoromethylation Processes

The introduction of the difluoromethyl group (–CF2H) into organic molecules, including those structurally related to (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, frequently proceeds through radical-mediated pathways. researchgate.netscilit.com These reactions are valued for their mild conditions and broad functional group tolerance. scilit.com The core of these processes involves the generation of a difluoromethyl radical (•CF2H), which then reacts with a substrate like an alkene.

Several precursors have been developed to generate the •CF2H radical under various conditions, including photoredox catalysis and electrochemistry. researchgate.netscilit.com The choice of precursor can be critical for reaction efficiency and compatibility with other functional groups.

Table 1: Common Precursors for Difluoromethyl Radical Generation

| Precursor Name | Chemical Formula | Typical Reaction Conditions |

|---|---|---|

| Difluoroacetic acid | CHF2COOH | Visible light, photocatalyst, oxidant |

| Sodium difluoromethanesulfinate | NaSO2CF2H | Electrochemical or photoredox |

| Difluoromethyltriphenylphosphonium bromide | [Ph3PCF2H]Br | Visible light, photocatalyst |

Evidence for the involvement of radical pathways is often obtained through control experiments. nih.gov For instance, the addition of radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or 1,1-diphenylethylene (B42955) to the reaction mixture typically suppresses the formation of the desired difluoromethylated product. nih.gov This quenching effect strongly indicates that the reaction proceeds via a free radical intermediate. nih.gov Such radical difluoromethylation has been successfully applied to a range of electron-rich olefins, including styrene (B11656) derivatives, to produce a variety of difluoromethylated compounds. researchgate.net

Analysis of Single Electron Transfer (SET) Mechanisms in Photoredox-Catalyzed Difluorination

Visible-light photoredox catalysis has become a central strategy for initiating radical reactions under exceptionally mild conditions. sigmaaldrich.comnih.gov This approach is particularly relevant for difluorination and difluoromethylation reactions, which often rely on the generation of radical intermediates. The fundamental mechanism underpinning this technology is Single Electron Transfer (SET). sigmaaldrich.com

The process begins with a photocatalyst (PC), typically a ruthenium or iridium complex, absorbing visible light to form a long-lived, electronically excited state (PC*). sigmaaldrich.comnih.gov This excited state is both a more potent oxidizing agent and a more potent reducing agent than the ground state catalyst. nih.gov The SET event can occur through two primary quenching cycles:

Oxidative Quenching: The excited photocatalyst (PC*) accepts an electron from a donor molecule in the reaction mixture, generating a radical cation and the reduced form of the photocatalyst (PC•-).

Reductive Quenching: The excited photocatalyst (PC*) donates an electron to an acceptor molecule, producing a radical anion and the oxidized form of the photocatalyst (PC•+). nih.gov

In the context of difluoromethylation, a precursor to the •CF2H radical can act as the acceptor in a reductive quenching cycle. The photocatalyst's excited state transfers a single electron to the precursor, causing it to fragment and release the •CF2H radical, which then engages in the subsequent reaction steps. The spontaneity and feasibility of the SET process can be predicted by considering the redox potentials of the photocatalyst and the substrate. sigmaaldrich.com

Table 2: Properties of Common Photocatalysts in SET Mechanisms

| Photocatalyst | Abbreviation | Excited State Potential E(PC*/PC•-) [V vs SCE] | Excited State Potential E(PC•+/PC*) [V vs SCE] |

|---|---|---|---|

| Tris(bipyridine)ruthenium(II) | [Ru(bpy)3]2+ | +0.77 | -0.81 |

| Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)3] | +0.31 | -1.73 |

Characterization of Transition States and Energy Profiles in Fluorination Reaction Pathways

Understanding the intricate details of reaction mechanisms, including the specific pathways for fluorination, requires the characterization of transition states and their corresponding energy profiles. This is predominantly achieved through quantum chemical calculations, such as Density Functional Theory (DFT). These computational methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

The key feature of such a profile is the transition state (TS), which represents the highest energy point along the reaction coordinate—the activation energy barrier (ΔG‡). A lower activation energy corresponds to a faster reaction rate. For radical fluorination reactions, calculations can model the approach of a radical species to a fluorine-donating agent and determine the energy required to reach the transition state where the new C-F bond begins to form and the bond in the fluorine donor begins to break.

For example, studies on the fluorination of alkyl radicals with N-fluoro-N-arylsulfonamides have used DFT calculations to determine the activation free energies. researchgate.net These calculations provide insight into how the structure of the fluorinating agent influences the energy barrier of the reaction. researchgate.net

Table 3: Calculated Activation Free Energies (ΔG‡) for a Representative Radical Fluorination Reaction

| Fluorinating Agent | Radical Substrate | Calculated ΔG‡ (kJ mol⁻¹) |

|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Isopropyl radical | +46.1 |

| N-Fluoro-4-cyano-N-phenylbenzenesulfonamide | Isopropyl radical | +51.3 |

| N-Fluoro-N-(pentafluorophenyl)benzenesulfonamide | Isopropyl radical | +56.7 |

Data is illustrative of computational approaches to determining energy profiles in radical fluorination. researchgate.net

Impact of Electronic and Steric Properties of Substituents on Reaction Regio- and Stereoselectivity

The outcome of chemical reactions involving substituted aromatic compounds like (3E)-2,2-difluoro-4-phenylbut-3-enoic acid is profoundly influenced by the interplay of electronic and steric effects. researchgate.netnih.gov These factors govern the regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the product).

Electronic Effects: The electronic properties of substituents on the phenyl ring (whether they are electron-donating or electron-withdrawing) can stabilize or destabilize intermediates, such as radicals or carbocations, that are formed during the reaction. nih.gov In radical addition reactions to the alkene moiety, the regioselectivity is often dictated by the formation of the most stable radical intermediate. For instance, reactions involving styrene derivatives tend to form a benzylic radical, which is stabilized by resonance with the phenyl ring. nih.gov Electron-donating groups on the ring can further stabilize this intermediate, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect. nih.gov

Steric Effects: The steric hindrance, or bulkiness, of substituents near a reaction center can prevent the approach of a reagent, forcing it to react at a less sterically crowded position. researchgate.netnih.gov In reactions involving the double bond of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, bulky substituents on the phenyl ring could influence the face of the double bond that the incoming radical attacks, thereby affecting the stereoselectivity of the product. Similarly, steric bulk can play a decisive role in directing reactions to one of two or more electronically similar sites. nih.gov

Table 4: Influence of Substituent Properties on Reaction Selectivity

| Substituent Type (on Phenyl Ring) | Electronic Effect | Steric Effect | Predicted Impact on Radical Addition to Alkene |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-donating | Moderate | Enhances rate by stabilizing benzylic radical intermediate |

| Nitro (-NO2) | Electron-withdrawing | Moderate | Decreases rate by destabilizing benzylic radical intermediate |

| tert-Butyl (-C(CH3)3) | Electron-donating (weak) | High | May hinder approach to the double bond, potentially lowering yield or altering selectivity |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Application of 1D and 2D NMR Spectroscopy, Including ¹⁹F NMR, for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic compounds in solution. nih.gov For fluorinated molecules like (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, provides a comprehensive picture of the molecular framework and stereochemistry. nih.goved.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals for the vinylic proton and the aromatic protons of the phenyl group. The key indicator of the (E)-stereochemistry is the coupling constant (J-value) between the two vinylic protons (H3 and H4). A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans relationship across the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all ten carbon atoms in the molecule. The carbon at the C2 position, bonded to two fluorine atoms, would appear as a triplet due to C-F coupling. The chemical shifts of the olefinic carbons (C3 and C4) further corroborate the structure.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.net For the target molecule, the two fluorine atoms at the C2 position are chemically equivalent and would be expected to produce a single signal. The multiplicity of this signal would be a doublet of doublets, arising from coupling to the vinylic proton at C3. This through-space or through-bond coupling information is critical for confirming the connectivity around the difluoro-substituted carbon.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the vinylic protons, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment can provide through-space correlations, which are invaluable for confirming stereochemistry, such as the (E)-configuration of the double bond by observing the spatial proximity between specific protons and the fluorine atoms.

The combination of these NMR techniques allows for the complete assignment of all proton, carbon, and fluorine signals and confirms the (E)-stereochemistry of the double bond. semanticscholar.org

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| H3 | ¹H NMR | ~7.0-7.5 | d (doublet) | ³JH3-H4 ≈ 15-16 Hz |

| H4 | ¹H NMR | ~7.5-8.0 | d (doublet) | ³JH4-H3 ≈ 15-16 Hz |

| Phenyl-H | ¹H NMR | ~7.2-7.6 | m (multiplet) | - |

| COOH | ¹H NMR | ~10-12 | s (singlet, broad) | - |

| F (on C2) | ¹⁹F NMR | ~ -100 to -120 | d (doublet) | ³JF-H3 ≈ 2-5 Hz |

| C1 (COOH) | ¹³C NMR | ~165-170 | t (triplet) | ²JC-F ≈ 25-30 Hz |

| C2 (CF₂) | ¹³C NMR | ~110-120 | t (triplet) | ¹JC-F ≈ 280-300 Hz |

| C3 | ¹³C NMR | ~125-135 | t (triplet) | ²JC-F ≈ 20-25 Hz |

| C4 | ¹³C NMR | ~140-145 | s (singlet) | - |

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. numberanalytics.com For (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID, HRMS is used to confirm the molecular formula (C₁₀H₈F₂O₂) and to identify potential intermediates during its synthesis.

Using an ionization technique such as Electrospray Ionization (ESI) in negative ion mode, the compound would be detected as the deprotonated molecule [M-H]⁻. The measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass for the formula C₁₀H₇F₂O₂⁻. An agreement within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Furthermore, HRMS is invaluable for monitoring reaction progress and identifying transient intermediates. alsglobal.com By analyzing aliquots of the reaction mixture over time, it is possible to detect the masses of starting materials, intermediates, byproducts, and the final product. This data helps to confirm the proposed reaction pathway and optimize reaction conditions. For example, in a potential synthesis, HRMS could identify precursor compounds before the final fluorination or elimination steps, providing a detailed map of the chemical transformation.

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |

|---|---|---|---|

| [M-H]⁻ | C₁₀H₇F₂O₂⁻ | 197.03686 | Negative ESI |

| [M+H]⁺ | C₁₀H₉F₂O₂⁺ | 199.05141 | Positive ESI |

| [M+Na]⁺ | C₁₀H₈F₂O₂Na⁺ | 221.03335 | Positive ESI |

X-ray Crystallography for Definitive Determination of Relative and Absolute Configurations of Fluorinated Derivatives

While NMR and MS provide extensive structural information, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique precisely measures bond lengths, bond angles, and torsion angles, providing conclusive proof of connectivity and stereochemistry.

For a derivative of (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID that forms a suitable single crystal, X-ray analysis would unequivocally confirm:

The (E)-configuration: The dihedral angle of the C=C double bond would be measured, with a value close to 180° confirming the trans arrangement.

Molecular Conformation: It would reveal the preferred conformation of the molecule in the crystal lattice, including the planarity of the phenyl ring and the orientation of the carboxylic acid group relative to the rest of the molecule. For instance, in the related compound (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, the dihedral angle between the benzene (B151609) ring and the ethylene (B1197577) plane was determined to be 76.34 (11)°. nih.gov

Intermolecular Interactions: The analysis would show how molecules pack in the crystal, revealing intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid groups) that influence the solid-state structure.

In cases where a compound is difficult to crystallize, derivatization or the use of a crystalline chaperone can facilitate the growth of X-ray quality crystals. researchgate.netresearchgate.net If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography with anomalous dispersion can also be used to determine the absolute configuration.

| Parameter | Value |

|---|---|

| Compound | (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4093 (9) |

| b (Å) | 5.7749 (4) |

| c (Å) | 14.7469 (8) |

| β (°) | 96.300 (6) |

| Volume (ų) | 965.77 (11) |

Theoretical and Computational Studies on 3e 2,2 Difluoro 4 Phenylbut 3 Enoic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Prediction

Such calculations can determine the activation energies for different steps. For example, the dissociation of the ipso-fluorocyclohexadienyl radical to form fluorobenzene (B45895) and a hydrogen atom is an endothermic process with a calculated activation energy of 26.9 kcal/mol. mdpi.com Similarly, DFT can predict the enthalpy of reaction under standard conditions. For the reaction of a methyl radical with hydrogen fluoride (B91410), the theoretical enthalpy of reaction (ΔH⁰R) at 298 K is calculated to be -28.9 kcal/mol. mdpi.com These examples highlight how DFT can be applied to understand the thermodynamics and kinetics of reactions involving fluorinated organic compounds.

For (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, DFT calculations could be used to explore various reaction mechanisms, such as electrophilic additions to the double bond, nucleophilic attacks on the carbonyl carbon, or reactions involving the difluoromethyl group. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and predict the products of a given reaction.

Conformational Analysis and Energetic Landscape of Difluorinated Alkene Systems

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For difluorinated alkene systems like (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, understanding the conformational landscape is crucial.

While direct conformational analysis of the target molecule is not present in the provided results, studies on similar structures, such as (E)-4-phenylbut-3-en-2-ones, offer valuable insights. researchgate.net For these molecules, quantum topological molecular similarity (QTMS) studies have been carried out to determine the equilibrium geometries. researchgate.net These studies, performed at the HF/6-31G(d) level of theory, revealed that various trial conformations collapsed to a planar configuration with Cs symmetry. researchgate.net This suggests that the delocalization of π-electrons across the phenyl ring and the enone system favors a planar structure.

The introduction of two fluorine atoms at the C2 position in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid would significantly influence its conformational preferences. The steric and electronic effects of the fluorine atoms would likely lead to a more complex energetic landscape with multiple local minima. Computational methods can be used to explore this landscape by systematically rotating the single bonds and calculating the energy of each conformation. This allows for the identification of the most stable conformers and the energy barriers between them.

Table 1: Theoretical Conformational Analysis Data for a Related System

| Computational Method | Key Finding for (E)-4-phenylbut-3-en-2-ones |

| HF/6-31G(d) | All trial conformations collapsed to a planar configuration with Cs symmetry. researchgate.net |

Quantum Chemical Calculations for Understanding Reactivity and Selectivity in Fluorination Reactions

Quantum chemical calculations are indispensable for understanding the factors that govern the reactivity and selectivity of chemical reactions, particularly in the synthesis of fluorinated compounds. These calculations can provide insights into the electronic structure of reactants and transition states, helping to explain why a reaction proceeds through a particular pathway.

The study of the reaction between benzene (B151609) and atomic fluorine provides a relevant example. mdpi.com Quantum chemical calculations predicted two possible reaction channels: hydrogen abstraction and fluorine addition. mdpi.com These theoretical predictions are in full agreement with experimental results, demonstrating the predictive power of these methods. mdpi.com The calculations also provide good agreement with experimental values for the enthalpies of formation for intermediates and products. mdpi.com

In the context of synthesizing (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, quantum chemical calculations could be used to investigate the selectivity of fluorination reactions. For example, if a precursor molecule is being fluorinated, these calculations could help predict whether the reaction will occur at a specific position and with a particular stereochemistry. By analyzing the electron density, molecular orbitals, and electrostatic potential of the reactants, chemists can rationalize and predict the outcome of complex fluorination reactions.

Furthermore, these computational approaches can be used to design more efficient and selective synthetic routes. By screening different reagents and reaction conditions in silico, researchers can identify the most promising strategies before undertaking extensive experimental work.

Table 2: Calculated Energetics for Benzene Fluorination Reaction Channels

| Reaction Channel | Calculated Activation Energy (kcal/mol) | Relative Products Yield Energy (kcal/mol) |

| Hydrogen Abstraction | Not specified | Not specified |

| Fluorine Addition followed by Dissociation | 26.9 | -14.6 mdpi.com |

Applications of 3e 2,2 Difluoro 4 Phenylbut 3 Enoic Acid As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Fluorinated Heterocyclic Scaffolds, such as Lactones, Tetrahydrofurans, and Pyrrolidines

While direct experimental evidence for the use of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid in the synthesis of lactones, tetrahydrofurans, and pyrrolidines is not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a precursor for such heterocyclic systems. The synthesis of fluorinated heterocycles is an area of significant interest due to their unique chemical and biological properties.

General strategies for the synthesis of these fluorinated scaffolds often involve intramolecular cyclization reactions. For instance, the synthesis of substituted tetrahydrofurans can be achieved through a double Michael addition strategy researchgate.net. The electrophilic nature of the double bond in α,β-unsaturated carbonyl compounds, similar to the one present in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, allows for conjugate addition reactions which can be key steps in the formation of five-membered rings.

Similarly, the synthesis of pyrrolidines, a common scaffold in medicinal chemistry, can be achieved through various methods, including the aza-Prins cyclization rsc.org. This reaction involves the intramolecular addition of an amine to an activated alkene. The double bond in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid could potentially serve as the electrophilic partner in such cyclizations after appropriate functional group manipulation of the carboxylic acid.

Role in Constructing α-Fluorinated Ketones and Other Fluorinated Carbonyl Compounds

(3E)-2,2-difluoro-4-phenylbut-3-enoic acid can be envisioned as a precursor for the synthesis of α-fluorinated ketones, although direct transformations are not widely reported. A plausible synthetic route could involve a decarboxylative fluorination reaction. Decarboxylative fluorination is a powerful strategy for the synthesis of organofluorine compounds from readily available carboxylic acids nih.gov. This method allows for the introduction of fluorine atoms at specific positions in a molecule.

Another potential approach involves the conversion of the carboxylic acid to a different functional group that can then be transformed into a ketone. For example, the acid could be converted to an acid chloride, which could then undergo a coupling reaction with an organometallic reagent to form a ketone. Subsequent fluorination at the α-position could then yield the desired α-fluorinated ketone. The synthesis of α,α-difluoro-β-amino ketones has been demonstrated from N-Boc-α-amidosulfones and pentafluoro-gem-diols, showcasing methods to introduce the α,α-difluoro ketone moiety nih.govnih.gov.

Intermediate for the Formation of Complex Organic Molecules through Strategic Coupling and Cyclization Reactions

The presence of a gem-difluoroalkene moiety in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid makes it a candidate for various coupling and cyclization reactions. Radical cyclization of gem-difluoroalkenes is a known method for the formation of cyclic compounds researchgate.net. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to the double bond. The resulting cyclic radical can then be trapped to afford the final product. Radical cyclization reactions are advantageous due to their high efficiency and selectivity in forming five- and six-membered rings wikipedia.org.

Furthermore, gem-difluoroalkenes can participate in three-component difunctionalization reactions, which allow for the simultaneous introduction of two new functional groups across the double bond rsc.org. These reactions can proceed through various intermediates, including α-fluoroalkylated carbanions, carbon-metal species, radicals, or carbocations, leading to a wide range of complex fluorinated molecules rsc.org.

Utilization in Material Science for the Development of Advanced Polymers and Coatings

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, such as advanced coatings and specialty polymers researchgate.netpaint.org. Unsaturated fluorinated monomers can be polymerized through various mechanisms, including radical polymerization, to produce fluoropolymers with tailored properties rsc.org.

While the direct polymerization of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid is not specifically described, its structural features suggest its potential as a monomer or co-monomer in the synthesis of fluorinated polymers. The vinyl group can participate in polymerization reactions, while the carboxylic acid functionality can be used to modify the polymer's properties, such as adhesion and solubility, or for post-polymerization modifications. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to synthesize well-defined polymers from various monomers, including those with functional groups cmu.eduresearchgate.net.

Future Research Directions and Emerging Challenges in Difluorinated Butenoic Acid Chemistry

Development of Highly Enantioselective and Diastereoselective Protocols for (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID Synthesis

A significant hurdle in the synthesis of complex fluorinated molecules is the control of stereochemistry. For (3E)-2,2-difluoro-4-phenylbut-3-enoic acid and its analogues, the development of highly enantioselective and diastereoselective synthetic protocols is paramount for their application in fields such as drug discovery, where stereoisomers can exhibit vastly different biological activities.

Future research will likely focus on the design and application of novel chiral catalysts for asymmetric fluorination reactions. Chiral anion phase-transfer catalysis has shown promise in the enantioselective fluorination of alkenes, utilizing chiral phosphate (B84403) anions to create a chiral environment for the electrophilic fluorinating agent. pnas.org Another promising avenue is the use of chiral aryl iodide catalysts for the asymmetric migratory geminal difluorination of β-substituted styrenes, which can generate difluoromethylated tertiary or quaternary stereocenters. nih.gov The development of organocatalytic methods, employing chiral hydrogen-bonding-based catalysts, also presents a powerful strategy for asymmetric fluorination. unizar.es

The table below summarizes some of the catalytic systems being explored for stereoselective fluorination:

| Catalytic System | Type of Reaction | Key Features |

| Chiral Phosphate Anions | Enantioselective Electrophilic Fluorination of Alkenes | Utilizes solid-liquid phase transfer catalysis and hydrogen bonding with directing groups. pnas.org |

| Chiral Aryl Iodide Catalysts | Asymmetric Migratory Geminal Difluorination | Effective for β-substituted styrenes, with enantioselectivity influenced by cation-π interactions. nih.gov |

| Cinchona Alkaloids | Asymmetric F(+)-induced Fluorocyclizations | Organocatalyzed reactions applicable to the synthesis of fluorinated heterocyclic compounds. nih.gov |

| Chiral Bifunctional Phase Transfer Catalysts | Asymmetric Fluorination of β-keto esters | Employs catalysts with a chiral binaphthyl core for high enantioselectivity. rsc.org |

| Nickel-Chiral Ligand Complexes | Enantioselective Hydrosilylation of gem-Difluoroalkenes | Allows for the generation of chiral α-difluoromethylsilanes with excellent regio- and enantioselectivity. nih.gov |

Further advancements in this area will require a deeper understanding of reaction mechanisms and the development of catalysts that can tolerate a wide range of functional groups while providing high levels of stereocontrol.

Exploration of Novel Reactivity Patterns and Chemical Transformations of the Difluoroalkenoic Acid Moiety

The gem-difluoroalkene unit in (3E)-2,2-difluoro-4-phenylbut-3-enoic acid is not merely a passive structural element; it is a reactive functional group that can participate in a variety of chemical transformations. Exploring the full extent of its reactivity is a key area for future research.

Transition metal-catalyzed functionalization of gem-difluoroalkenes has emerged as a powerful tool for C-F bond functionalization, typically proceeding through a β-fluoroalkylmetal intermediate that can undergo β-fluoride elimination to form a new alkene. rsc.org Recent research has also focused on single-electron processes to avoid anionic intermediates and generate difluorinated products, such as the copper-catalyzed difunctionalization of gem-difluoroalkenes to form α,α-difluorinated-α-phenoxy ketones. acs.org

Furthermore, metal-free photocatalytic methods are being developed for the amination and heteroarylation of gem-difluoroalkenes, proceeding via radical-radical cross-coupling. rsc.org The hydrogenation of the gem-difluoroalkene moiety to access the corresponding difluoromethyl group is another valuable transformation, as the CF₂H group is a lipophilic hydrogen bond donor and a bioisostere for alcohols and thiols. nih.gov The development of stereoselective methods for these transformations, such as the synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines through intramolecular radical cyclization, is also a significant area of interest. cas.cn

Future work in this area will likely involve the discovery of new catalytic systems that can mediate novel transformations of the difluoroalkenoic acid moiety, expanding the synthetic toolbox for the creation of complex fluorinated molecules.

Integration of Continuous Flow Chemistry and Automation for Scalable Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds often involves hazardous reagents and challenging reaction conditions. Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for these transformations. nih.govnih.gov The integration of flow chemistry and automation is a critical step towards the efficient and scalable production of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid and other fluorinated fine chemicals.

Flow microreactor systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov This technology is particularly well-suited for handling hazardous reagents and reactive intermediates in a contained environment. nih.govnih.gov The development of continuous flow strategies for using fluorinated greenhouse gases as fluoroalkyl sources is also an area of active research. pnas.org

Automation, when coupled with continuous flow systems, can enable high-throughput reaction optimization and the on-demand synthesis of fluorinated compounds. nih.govresearchgate.net The use of in-line analytical techniques, such as NMR, can provide real-time reaction monitoring and facilitate rapid process development. cas.cn The future of fluorinated compound synthesis will undoubtedly involve a greater reliance on these integrated technologies to overcome the challenges associated with traditional batch processing. unizar.es

Expansion of Substrate Scope and Functional Group Tolerance in Existing Fluorination Methodologies

A major challenge in synthetic chemistry is the development of reactions that are tolerant of a wide range of functional groups, allowing for the late-stage modification of complex molecules. This is particularly true for fluorination reactions, which can be sensitive to the presence of other reactive moieties.

Expanding the substrate scope and functional group tolerance of existing fluorination methodologies is a key area for future research. For instance, in the context of catalytic, diastereoselective 1,2-difluorination of alkenes, the identity of the major diastereomeric adduct is highly dependent on the substrate structure. mdpi.com Similarly, while methods for the difluoromethylation of (hetero)aryl halides have been developed, the scope can be limited by the electronic properties of the substrate. researchgate.net

Recent advances have demonstrated impressive functional group compatibility in C-F bond functionalization at cryogenic temperatures, tolerating a wide array of functional groups including halides, ethers, esters, and nitriles. dntb.gov.ua The development of new fluorinating reagents with improved selectivity and milder reaction conditions will be crucial for broadening the applicability of these methods. Furthermore, a deeper understanding of the reaction mechanisms will enable the rational design of catalytic systems with enhanced functional group tolerance.

Computational Design and Rational Development of Novel Catalysts and Reagents for Selective Difluorination

Computational chemistry has become an indispensable tool in modern catalyst and reagent design. The rational, in-silico design of novel catalysts and reagents for selective difluorination holds immense promise for overcoming many of the current challenges in this field.

Computational methods can be used to elucidate reaction mechanisms, predict the reactivity and selectivity of catalysts, and screen for new catalyst structures with desired properties. For example, density functional theory (DFT) calculations can provide insights into the transition state energies of different reaction pathways, guiding the design of catalysts that favor a particular stereochemical outcome. The rational design of fluorinated environments for catalysis is also an area of interest, where computational studies can help to understand the influence of fluorine on catalyst activity and stability.

While the computational design of systems for specific fluorination reactions is still a developing area, the principles have been successfully applied in other areas of catalysis. Future research will likely see a greater integration of computational and experimental approaches to accelerate the discovery and development of new catalysts and reagents for the selective synthesis of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid and other complex fluorinated molecules. This synergy will be crucial for the rational design of next-generation fluorination technologies.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for (3E)-2,2-difluoro-4-phenylbut-3-enoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of fluorinated enoic acids typically involves halogenation or fluorination of pre-existing carbonyl or alkene intermediates. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is used to deprotect amine intermediates in fluorinated compounds, followed by basification and purification via column chromatography . To optimize yields, control reaction temperature (e.g., 0°C for acid-sensitive steps) and employ anhydrous conditions to minimize hydrolysis. Analytical validation (e.g., HPLC purity >98%) ensures reproducibility .

Q. How can spectroscopic techniques confirm the structural integrity of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid?

- Methodological Answer :

- NMR : The doublet peaks for the difluoro group (²J ~ 240 Hz) in ¹⁹F NMR confirm substitution at C2. The (E)-configuration of the alkene is verified by coupling constants (J = 12–16 Hz) in ¹H NMR .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., [M-H]⁻ at m/z 179) and fragmentation patterns validate the molecular formula (C₁₀H₈F₂O₂) .

Q. What are the critical storage conditions to maintain the stability of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid?

- Methodological Answer : Store as a powder in airtight containers under inert gas (e.g., argon) at room temperature. Fluorinated compounds are prone to hydrolysis; desiccants (e.g., silica gel) prevent moisture absorption. Monitor degradation via periodic HPLC analysis, particularly for ester or acid derivatives .

Advanced Research Questions

Q. How do the electronic effects of the 2,2-difluoro substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoro group increases the electrophilicity of the α,β-unsaturated carbonyl system. Computational modeling (e.g., DFT) can quantify charge distribution, showing enhanced reactivity at C3/C4. Experimental validation involves kinetic studies with nucleophiles (e.g., Grignard reagents), comparing rates to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activities of fluorinated enoic acids, such as enzyme inhibition variability?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. Triangulate data by:

- Replicating studies under standardized conditions (e.g., PBS buffer, 37°C).

- Validating compound purity via COA and orthogonal analytical methods (e.g., LC-MS vs. NMR) .

- Employing receptor-response models to isolate confounding variables (e.g., off-target interactions) .

Q. Can QSAR models predict the interaction of (3E)-2,2-difluoro-4-phenylbut-3-enoic acid with cyclooxygenase (COX) enzymes?

- Methodological Answer : Yes. Critical QSAR parameters include:

- Electronic parameters : Hammett σ constants for fluorine’s inductive effects.

- Steric parameters : Molar refractivity of the phenyl and difluoro groups.

- Hydrophobicity : LogP values (calculated via HPLC retention times) correlate with membrane permeability .

- Validate models using docking simulations (e.g., AutoDock Vina) against COX-2 crystal structures (PDB: 1CX2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。